4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide is a chemical compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are often used in various fields of scientific research. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a 4-methylphenyl group, along with an iodide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide typically involves the reaction of 4-methylbenzaldehyde with thioamide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring. The final step involves the addition of methyl iodide to yield the desired thiazolium iodide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium salts.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide involves its interaction with various molecular targets. The thiazolium ring can interact with enzymes and proteins, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Specific molecular targets and pathways can vary depending on the application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dihydro-3-methyl-2-(methylthio)thiazolium iodide
- 4,5-Dihydro-3-methyl-2-(4-methoxyphenyl)thiazolium iodide
- 4,5-Dihydro-3-methyl-2-(4-chlorophenyl)thiazolium iodide
Uniqueness
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide is unique due to its specific substitution pattern on the thiazole ring. The presence of the 4-methylphenyl group imparts distinct chemical and biological properties, differentiating it from other thiazolium compounds. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
96160-01-9 |
---|---|
Molekularformel |
C11H14INS |
Molekulargewicht |
319.21 g/mol |
IUPAC-Name |
3-methyl-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NS.HI/c1-9-3-5-10(6-4-9)11-12(2)7-8-13-11;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MSLIIMQZEBURFZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=[N+](CCS2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.